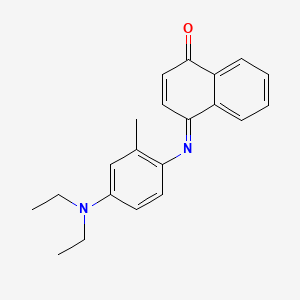

4-((4-(Diethylamino)-2-methylphenyl)imino)naphthalen-1(4H)-one

CAS No.: 2363-97-5

Cat. No.: VC18428087

Molecular Formula: C21H22N2O

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2363-97-5 |

|---|---|

| Molecular Formula | C21H22N2O |

| Molecular Weight | 318.4 g/mol |

| IUPAC Name | 4-[4-(diethylamino)-2-methylphenyl]iminonaphthalen-1-one |

| Standard InChI | InChI=1S/C21H22N2O/c1-4-23(5-2)16-10-11-19(15(3)14-16)22-20-12-13-21(24)18-9-7-6-8-17(18)20/h6-14H,4-5H2,1-3H3 |

| Standard InChI Key | BJKWNGBNEAYVDW-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)C1=CC(=C(C=C1)N=C2C=CC(=O)C3=CC=CC=C23)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₁H₂₂N₂O, with a molecular weight of 318.42 g/mol . Its structure comprises a naphthalenone scaffold (a bicyclic aromatic ketone) linked via an imino group (–N=CH–) to a 4-diethylamino-2-methylphenyl moiety. The diethylamino group (–N(C₂H₅)₂) and methyl substituent (–CH₃) on the phenyl ring introduce steric and electronic effects that modulate solubility and chromatic properties .

Spectroscopic Characterization

The SMILES notation for the compound is CCN(CC)C1=CC=C(C(=C1)C)\N=C/1C=CC(C2=C1C=CC=C2)=O, illustrating the spatial arrangement of functional groups . Computational spectroscopy (HOSE algorithm) confirms the E-configuration of the imino group, critical for maintaining planar conjugation and optical activity . The InChIKey BJKWNGBNEAYVDW-LSDHQDQOSA-N provides a unique identifier for database referencing .

Synthesis and Manufacturing

Reaction Pathway

The compound is synthesized through a two-step process:

-

Condensation: N1,N1-diethyl-2-methylbenzene-1,4-diamine reacts with naphthalen-1-ol in an alkaline aqueous medium, forming an intermediate Schiff base .

-

Oxidation: Atmospheric oxygen oxidizes the intermediate to yield the final naphthoquinone imine derivative .

This method mirrors the production of analogous dyes like Solvent Blue 22 (CAS 2363-99-7), albeit with modified reactants to incorporate the methyl group .

Industrial Production

Physicochemical Properties

Solubility and Stability

| Property | Value/Description | Source |

|---|---|---|

| Solubility in Water | Insoluble | |

| Solubility in Ethanol | High (yields blue solution) | |

| Thermal Stability | Stable up to 136–138°C | |

| Light Fastness | Poor (degrades under UV) |

The methyl group enhances hydrophobicity compared to non-methylated analogs like Indophenol Blue (C₁₈H₁₆N₂O), reducing water solubility but improving compatibility with nonpolar solvents .

Chemical Reactivity

Applications in Industry

Solvent Dyes

Primarily used to color hydrocarbons, esters, and paraffin waxes, the compound’s ethanol solubility facilitates uniform dispersion in non-aqueous media . Its intense blue shade is leveraged in fuels, lubricants, and plastics.

Biological Staining

Comparative Analysis with Analogous Compounds

Solvent Blue 22 (CAS 2363-99-7)

| Parameter | Target Compound | Solvent Blue 22 |

|---|---|---|

| Molecular Formula | C₂₁H₂₂N₂O | C₂₀H₂₀N₂O |

| Molecular Weight | 318.42 g/mol | 304.39 g/mol |

| Substituents | –CH₃, –N(C₂H₅)₂ | –N(C₂H₅)₂ |

| Melting Point | Not reported | 136–138°C |

The methyl group in the target compound increases molecular weight by 14.03 g/mol and likely elevates the melting point marginally compared to Solvent Blue 22 .

Indophenol Blue (CAS 132-31-0)

Indophenol Blue (C₁₈H₁₆N₂O) lacks alkyl chains on its amino group, rendering it more polar but less heat-stable . The target compound’s diethylamino and methyl groups enhance solubility in organic matrices, broadening industrial applicability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume